



Total Synthesis of Anthramycin: A Methodological Overview

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Compound of Interest		
Compound Name:	Anthramycin	
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Introduction

Anthramycin is a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1] [2]benzodiazepine (PBD) class of natural products. First isolated from Streptomyces refuineus var. thermotolerans, its mechanism of action involves the sequence-selective binding to the minor groove of DNA, leading to the inhibition of DNA and RNA synthesis and ultimately cell death.[3][4] Its unique structure and significant biological activity have made it a compelling target for total synthesis, providing a platform for the development of novel anticancer agents. This document outlines the seminal total synthesis methodology developed by Leimgruber and Batcho, providing detailed protocols for key transformations and a summary of the overall synthetic strategy.

Mechanism of Action: DNA Alkylation

Anthramycin exerts its cytotoxic effects by forming a covalent adduct with guanine bases in the minor groove of DNA. This process is initiated by the molecule fitting snugly into the minor groove, followed by a nucleophilic attack from the exocyclic N2-amino group of a guanine residue on the electrophilic C11 position of the PBD core. This covalent linkage effectively cross-links the DNA, interfering with replication and transcription processes, which ultimately leads to apoptosis.



Total Synthesis Methodology: The Leimgruber-Batcho Approach

The first total synthesis of **anthramycin** was achieved by Leimgruber and Batcho in 1968, a landmark achievement in natural product synthesis.[1][5] The strategy hinges on the construction of the key pyrrolobenzodiazepine core through a novel indole synthesis method, now famously known as the Leimgruber-Batcho indole synthesis. The overall synthetic approach is convergent, involving the preparation of a substituted indole precursor followed by the elaboration of the diazepine ring and the side chain.

Key Stages of the Leimgruber-Batcho Synthesis of

Anthramycin

Stage	Key Transformatio n	Starting Materials	Key Reagents	Product
1	Leimgruber- Batcho Indole Synthesis	3-Hydroxy-4- methyl-2- nitrotoluene	N,N- Dimethylformami de dimethyl acetal (DMF- DMA), Pyrrolidine	5-Hydroxy-6- methyl-1H-indole
2	Side Chain Introduction	5-Hydroxy-6- methyl-1H-indole	Acrylamide	3-(5-Hydroxy-6- methyl-1H-indol- 3- yl)propanamide
3	Pyrrolidine Ring Formation	3-(5-Hydroxy-6- methyl-1H-indol- 3- yl)propanamide	N- Bromosuccinimid e, Sodium methoxide	Dihydropyrroloin dole intermediate
4	Diazepine Ring Formation & Final Steps	Dihydropyrroloin dole intermediate	Phosgene, Ammonia	Anthramycin



Experimental Protocols

The following protocols are representative of the key transformations in the total synthesis of **anthramycin** based on the Leimgruber-Batcho methodology and related procedures.

Protocol 1: Leimgruber-Batcho Indole Synthesis of 5-Hydroxy-6-methyl-1H-indole

This protocol describes the formation of the indole nucleus, a critical step in the synthesis.

Materials:

- 3-Hydroxy-4-methyl-2-nitrotoluene
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Pyrrolidine
- · Raney Nickel
- Hydrazine hydrate
- Methanol
- · Ethyl acetate
- Silica gel for column chromatography

Procedure:

- A solution of 3-hydroxy-4-methyl-2-nitrotoluene in a mixture of DMF and pyrrolidine is heated with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction progress is monitored by TLC.
- Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
- The resulting crude enamine is dissolved in methanol.



- Raney nickel is added to the solution, followed by the careful addition of hydrazine hydrate.
- The reaction mixture is stirred at room temperature until the reduction of the nitro group and subsequent cyclization are complete (monitored by TLC).
- The catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated, and the residue is purified by silica gel column chromatography
 using a gradient of ethyl acetate in hexanes to afford 5-hydroxy-6-methyl-1H-indole.

Protocol 2: Formation of the Pyrrolobenzodiazepine Core

This protocol outlines the construction of the tricyclic PBD core from the synthesized indole.

Materials:

- 5-Hydroxy-6-methyl-1H-indole
- Appropriate reagents for the introduction of the propanamide side chain and subsequent cyclization (e.g., acrylamide, NBS, NaOMe, phosgene, ammonia)
- Anhydrous solvents (e.g., THF, Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

Note: The original communication by Leimgruber and Batcho does not provide a detailed stepby-step procedure for this transformation. The following is a generalized representation based on established PBD synthesis methodologies.

- Side Chain Installation: The indole derivative is reacted with a suitable three-carbon electrophile to install the side chain at the C3 position. For **anthramycin**, this would be an equivalent of an acrylamide moiety.
- Pyrrolidine Ring Formation: The resulting intermediate undergoes an intramolecular cyclization to form the pyrrolidine ring. This can be achieved through various methods, often



involving halogenation of the indole nitrogen followed by nucleophilic attack from the side chain.

- Diazepine Ring Closure: The final seven-membered diazepine ring is constructed. This
 typically involves the formation of an amide bond and subsequent cyclization. In the context
 of the original synthesis, this would likely involve activation of the carboxylic acid (or a
 derivative) and reaction with the aniline nitrogen, followed by cyclization to form the lactam of
 the diazepine ring.
- Final Functional Group Manipulations: Any remaining functional group transformations are carried out to yield the final natural product, **anthramycin**. This may include the introduction of the C11 carbinolamine functionality.
- Purification of the final compound is typically achieved by chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the total synthesis of **anthramycin**.



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